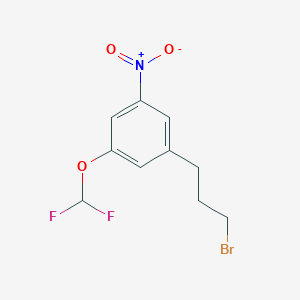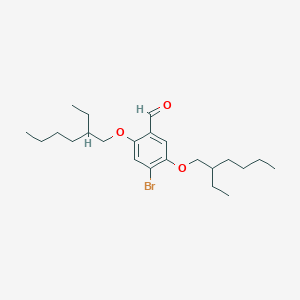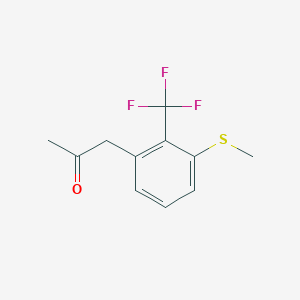
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps:
Bromination: The bromopropyl group can be introduced via a bromination reaction, often using bromine or a bromine-containing compound.
Methoxylation: The difluoromethoxy group can be introduced through a methoxylation reaction, typically using a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Common reducing agents include hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and other strong oxidizers.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include various oxidized forms of the bromopropyl group.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Chemical Reactivity: The bromopropyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation, leading to different chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-3-methoxy-5-nitrobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-nitrobenzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene is unique due to the presence of the difluoromethoxy group, which can impart different chemical and physical properties compared to similar compounds
Propriétés
Formule moléculaire |
C10H10BrF2NO3 |
|---|---|
Poids moléculaire |
310.09 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-3-1-2-7-4-8(14(15)16)6-9(5-7)17-10(12)13/h4-6,10H,1-3H2 |
Clé InChI |
IAVCKGCYLOPOKR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])OC(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)
![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)




